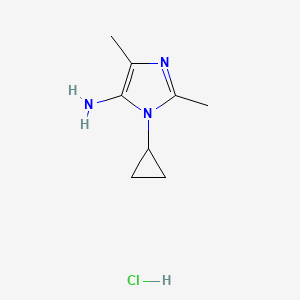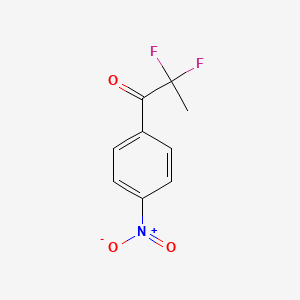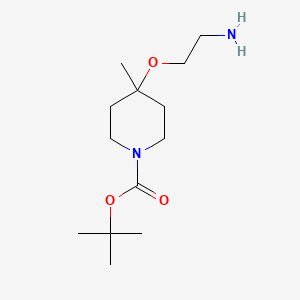
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a pentyloxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(pentyloxy)ethyl-3-methylbenzene. This can be achieved through the reaction of 1-(pentyloxy)ethyl-3-methylbenzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.
Elimination: Alkenes such as 1-(pentyloxy)ethyl-3-methylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the pentyloxy group.
Applications De Recherche Scientifique
1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and pentyloxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
- 1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene
Comparison: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-(2-bromo-1-pentoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-9-16-14(11-15)13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3 |
Clé InChI |
YBMRUVXBXFXRHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(CBr)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)

![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)







![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)


